molecular formula C14H8N4O6 B14623733 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid CAS No. 55953-64-5

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid

Cat. No.: B14623733
CAS No.: 55953-64-5
M. Wt: 328.24 g/mol
InChI Key: CDMRDUSOUOJREA-UHFFFAOYSA-N
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Description

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two nitro groups at the 5 and 6 positions of the benzimidazole ring and a benzoic acid moiety at the 2 position. Benzimidazole derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under oxidative conditions. One common method involves the reaction of 5,6-dinitro-o-phenylenediamine with 2-carboxybenzaldehyde in the presence of an oxidizing agent such as hydrogen peroxide or ferric chloride . The reaction is usually carried out in a solvent like dimethylformamide (DMF) or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ferric chloride.

    Reduction: Sodium dithionite, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products Formed

Scientific Research Applications

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid involves its interaction with biological macromolecules such as DNA and proteins. The nitro groups can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Additionally, the benzimidazole moiety can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-Dinitro-1H-benzimidazol-2-yl)benzoic acid is unique due to the presence of both nitro groups and a benzoic acid moiety, which confer distinct chemical reactivity and biological activity. The nitro groups enhance its ability to participate in redox reactions, while the benzoic acid moiety allows for further functionalization and derivatization .

Properties

CAS No.

55953-64-5

Molecular Formula

C14H8N4O6

Molecular Weight

328.24 g/mol

IUPAC Name

4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoic acid

InChI

InChI=1S/C14H8N4O6/c19-14(20)8-3-1-7(2-4-8)13-15-9-5-11(17(21)22)12(18(23)24)6-10(9)16-13/h1-6H,(H,15,16)(H,19,20)

InChI Key

CDMRDUSOUOJREA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC(=C(C=C3N2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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